

Spectroscopic Profile of Butyl Chloroformate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Butyl chloroformate*

Cat. No.: *B051088*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for **butyl chloroformate**, a key reagent in organic synthesis and drug development. The document presents nuclear magnetic resonance (NMR) and infrared (IR) spectral data in a clear, tabular format, alongside detailed experimental protocols for data acquisition. Logical workflows for spectroscopic analysis are also visualized to aid in experimental design and data interpretation.

Spectroscopic Data Summary

The following tables summarize the key ^1H NMR, ^{13}C NMR, and IR spectroscopic data for **butyl chloroformate**.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ^1H NMR Spectroscopic Data for **Butyl Chloroformate** (CDCl_3)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.33	Triplet	2H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
1.68	Quintet	2H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
1.41	Sextet	2H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
0.96	Triplet	3H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃

Source: ChemicalBook[1]

Table 2: ^{13}C NMR Spectroscopic Data for **Butyl Chloroformate** (CDCl_3)

Chemical Shift (δ) ppm	Assignment
151.0 (approx.)	C=O
70.0 (approx.)	-O-CH ₂ -
30.0 (approx.)	-O-CH ₂ -CH ₂ -
18.5 (approx.)	-O-CH ₂ -CH ₂ -CH ₂ -
13.5 (approx.)	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃

Note: Precise peak values from the initial search were not available; these are approximate shifts based on typical values for similar functional groups.[2]

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorptions for **Butyl Chloroformate**

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
~1775	Strong	C=O Stretch (Acid Chloride)
~2960-2850	Medium-Strong	C-H Stretch (Alkyl)
~1150	Strong	C-O Stretch (Ester-like)

Note: These are characteristic absorption regions for the functional groups present in **butyl chloroformate**.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below. These protocols are intended as a general guide and may be adapted based on the specific instrumentation and experimental requirements.

NMR Spectroscopy Protocol (Liquid Sample)

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of the **butyl chloroformate** sample.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃), inside a clean, dry vial.[3]
 - Ensure the sample is fully dissolved. Gentle vortexing may be applied if necessary.
 - Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean 5 mm NMR tube to remove any particulate matter.
 - The final sample height in the NMR tube should be approximately 4-5 cm.
- Instrument Setup and Data Acquisition:
 - Insert the NMR tube into a spinner turbine and adjust the depth using a gauge.
 - Place the sample into the NMR spectrometer.

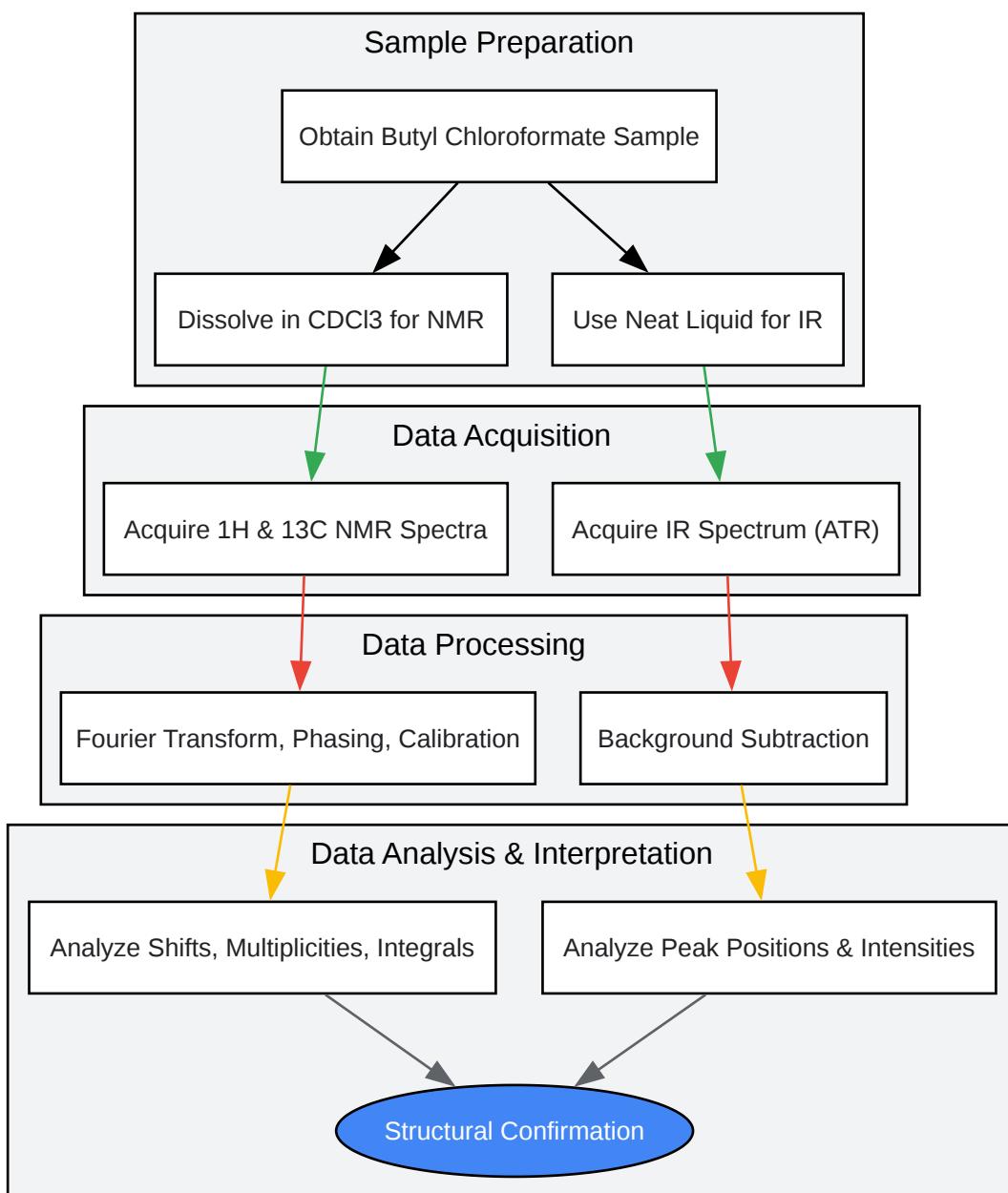
- Locking: The spectrometer's field frequency is locked onto the deuterium signal of the solvent.
- Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils to obtain sharp, symmetrical peaks. This can be performed manually or automatically.
- Tuning and Matching: The probe is tuned to the appropriate nucleus (^1H or ^{13}C) and the impedance is matched to maximize signal transmission.
- Acquisition Parameters (Typical for ^1H NMR):
 - Pulse Angle: 30-90 degrees
 - Acquisition Time: 3-4 seconds
 - Relaxation Delay: 1-5 seconds
 - Number of Scans: 8-16
- Acquisition Parameters (Typical for ^{13}C NMR):
 - Pulse Angle: 30-45 degrees
 - Acquisition Time: 1-2 seconds
 - Relaxation Delay: 2 seconds
 - Number of Scans: 128 or more, depending on concentration.[\[4\]](#)
- Initiate data acquisition.

• Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase the resulting spectrum to ensure all peaks are in the positive phase.
- Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C).[\[3\]](#)[\[5\]](#)

- Integrate the peaks in the ^1H NMR spectrum.
- Analyze the chemical shifts, multiplicities, and integration values to assign the structure.

IR Spectroscopy Protocol (ATR-FTIR for Liquid Sample)


Attenuated Total Reflectance (ATR) is a common and convenient method for analyzing liquid samples.^[6]

- Instrument and Sample Preparation:
 - Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Clean the surface with a suitable solvent (e.g., isopropanol or ethanol) and a lint-free wipe, then allow it to dry completely.
 - **Butyl chloroformate** can be analyzed directly as a neat liquid.
- Data Acquisition:
 - Background Scan: With the clean, empty ATR crystal, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO_2 and water vapor).
 - Sample Application: Place a single drop of **butyl chloroformate** onto the center of the ATR crystal, ensuring the crystal surface is completely covered.
 - Acquire Sample Spectrum: Collect the infrared spectrum of the sample. Typical acquisition parameters include a spectral range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .^[7] The number of scans can be varied (e.g., 16-64) to achieve a good signal-to-noise ratio.
- Data Processing and Analysis:
 - The instrument software will automatically perform a background subtraction.
 - Identify and label the wavenumbers of the major absorption bands.
 - Correlate the observed absorption bands with specific functional groups using IR correlation tables to confirm the structure of **butyl chloroformate**.

- After analysis, thoroughly clean the ATR crystal with an appropriate solvent to remove all traces of the sample.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **butyl chloroformate**.

[Click to download full resolution via product page](#)

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Butyl chloroformate(592-34-7) 1H NMR [m.chemicalbook.com]
- 2. Butyl chloroformate(592-34-7) 13C NMR spectrum [chemicalbook.com]
- 3. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 4. Optimized Default 13C Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]
- 5. scs.illinois.edu [scs.illinois.edu]
- 6. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | アジレント [agilent.com]
- 7. drawellanalytical.com [drawellanalytical.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Butyl Chloroformate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b051088#spectroscopic-data-nmr-ir-of-butyl-chloroformate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com